

Application Notes & Protocols for the Identification of Raphanatin using Mass Spectrometry

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Compound of Interest

Compound Name: *Raphanatin*

Cat. No.: *B1678812*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Raphanatin, a naturally occurring cytokinin, plays a crucial role in plant growth and development. As a metabolite of zeatin, its accurate identification and quantification are vital for research in plant physiology, agriculture, and potentially in drug development due to the diverse biological activities of cytokinins. This document provides detailed application notes and protocols for the identification and quantification of **raphanatin** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.^{[1][2]}

Chemical Identity of **Raphanatin**

Raphanatin is the trivial name for 7-β-D-glucopyranosylzeatin, a glycosylated form of the cytokinin zeatin.^[3] Its chemical structure and key properties are summarized in the table below.

Property	Value
Systematic Name	(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6- [[<i>(E)</i> -4-hydroxy-3-methylbut-2-enyl]amino]purin- 7-yl]oxane-3,4,5-triol
Synonyms	Raphanatin, Zeatin-7-glucoside, 7-β-D- Glucopyranosylzeatin
CAS Number	38165-56-9[3]
Molecular Formula	C ₁₆ H ₂₃ N ₅ O ₆ [3]
Molecular Weight	381.38 g/mol [3]
Monoisotopic Mass	381.16483 Da

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is adapted from established methods for cytokinin extraction from plant material.

Materials:

- Plant tissue (e.g., leaves, roots, seedlings)
- Liquid nitrogen
- Extraction Buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)
- Internal Standard (IS): Deuterated **raphanatin** or a structurally similar cytokinin analog (e.g., [²H₅]trans-Zeatin)
- Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange)
- SPE Conditioning Solution 1: Methanol
- SPE Conditioning Solution 2: 1 M Formic Acid
- SPE Wash Solution 1: 1% Acetic Acid

- SPE Wash Solution 2: Methanol
- SPE Elution Buffer: 0.35 M Ammonium Hydroxide in 70% Methanol
- Reconstitution Solvent: 5% Acetonitrile in Water

Procedure:

- Harvesting and Homogenization: Immediately freeze collected plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- Extraction:
 - Weigh the homogenized plant tissue (typically 50-100 mg).
 - Add 1 mL of pre-chilled (-20°C) Extraction Buffer.
 - Add the internal standard to each sample for accurate quantification.
 - Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight for better extraction).
 - Centrifuge at 14,000 rpm for 20 minutes at 4°C.
 - Collect the supernatant. Repeat the extraction step on the pellet with another 0.5 mL of Extraction Buffer and combine the supernatants.
- Purification using SPE:
 - Evaporate the methanol from the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the aqueous residue in 1% (v/v) acetic acid.
 - Condition the Oasis MCX SPE column by passing through 1 mL of Methanol followed by 1 mL of 1 M Formic Acid.

- Load the reconstituted sample onto the SPE column.
- Wash the column with 1 mL of 1% Acetic Acid, followed by 1 mL of Methanol.
- Elute the cytokinins with 1 mL of 0.35 M Ammonium Hydroxide in 70% Methanol.
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 100 µL of Reconstitution Solvent.
 - Vortex and centrifuge to pellet any insoluble material.
 - Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 5% B

- 1-8 min: Linear gradient from 5% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: Re-equilibration at 5% B
- Injection Volume: 5-10 μL .
- Column Temperature: 40°C.

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Gas Flow Rates: Optimize for the specific instrument.
- Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

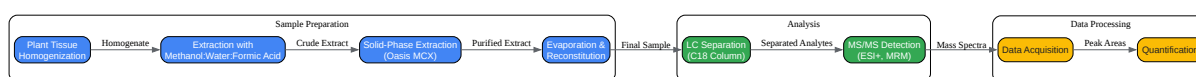
The following table summarizes the key mass spectrometric parameters for the identification and quantification of **raphanatin**.

Parameter	Value	Reference
Precursor Ion $[\text{M}+\text{H}]^+$ (m/z)	382.17 (calculated), 382.41 (experimental)	[1] [3]
Product Ion 1 (m/z)	220.1	[1]
Product Ion 2 (m/z)	136.1	[1]
Product Ion 3 (m/z)	202.1	[1]
Product Ion 4 (m/z)	148.1	[1]

Note: The selection of product ions for MRM should be based on their specificity and intensity. The ions at m/z 220.1 and 136.1 are typically the most abundant and are recommended for quantification and confirmation, respectively.

Visualizations

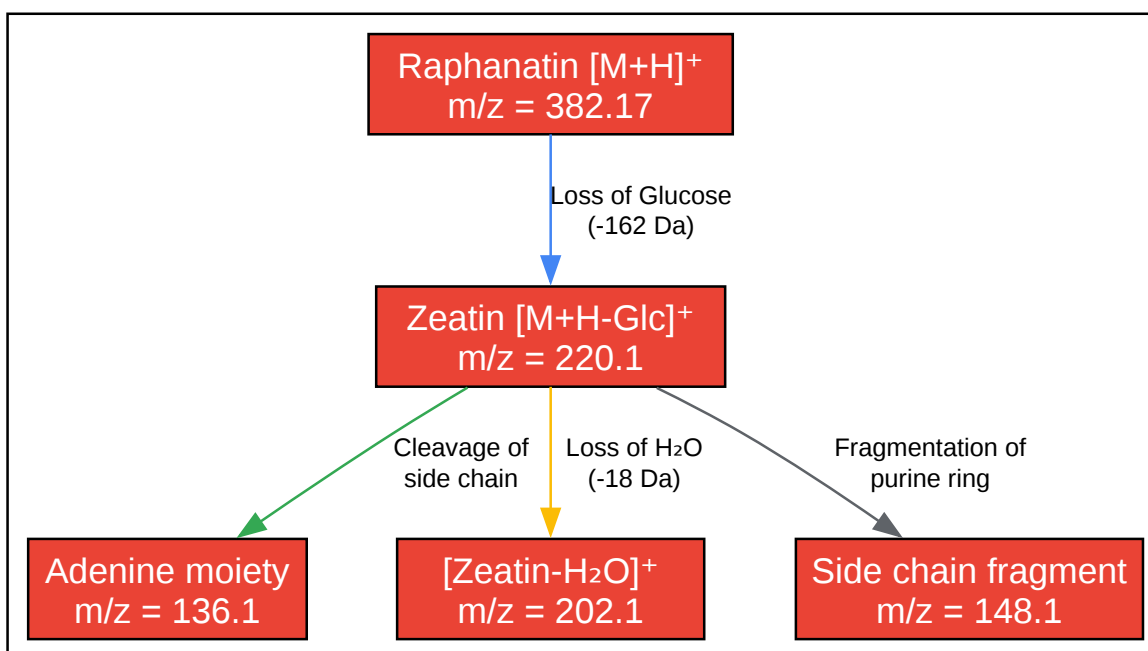
Experimental Workflow



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Caption: Experimental workflow for **Raphanatin** identification.

Proposed Fragmentation Pathway of Raphanatin



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Caption: Proposed fragmentation of **Raphanatin** in ESI+.

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References

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- 2. Human Metabolome Database: Showing metabocard for cis-Zeatin-7-N-glucoside (HMDB0012201) [hmdb.ca]
- 3. Zeatin 7-glucoside | C₁₆H₂₃N₅O₆ | CID 6450275 - PubChem [pubchem.ncbi.nlm.nih.gov]
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